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Compound of Interest

Compound Name:
4-(2-

Bromophenylsulfonyl)morpholine

Cat. No.: B1277062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data

and a detailed synthetic and analytical workflow for the characterization of 4-(2-
Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental

data for this specific compound, this document serves as a predictive guide for researchers

aiming to synthesize and characterize this molecule. The information herein is based on

established principles of organic spectroscopy and reaction mechanisms, drawing parallels

from closely related chemical structures.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(2-
Bromophenylsulfonyl)morpholine. These predictions are derived from the analysis of its

constituent functional groups and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1 - 8.3 Multiplet 1H
Aromatic H (ortho to

SO₂)

~ 7.5 - 7.9 Multiplet 3H Aromatic H

~ 3.7 - 3.9 Multiplet 4H
Morpholine H (-O-

CH₂-)

~ 3.1 - 3.3 Multiplet 4H
Morpholine H (-N-

CH₂-)

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ 139 Aromatic C (C-SO₂)

~ 135 Aromatic C (C-Br)

~ 133 Aromatic C-H

~ 131 Aromatic C-H

~ 128 Aromatic C-H

~ 119 Aromatic C-H

~ 66 Morpholine C (-CH₂-O-)

~ 46 Morpholine C (-CH₂-N-)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2980 - 2850 Medium-Strong
Aliphatic C-H stretch

(morpholine)

~ 1360 - 1340 Strong Asymmetric SO₂ stretch

~ 1170 - 1150 Strong Symmetric SO₂ stretch

~ 1120 - 1080 Strong C-O-C stretch (morpholine)

~ 1020 - 1000 Medium C-N stretch (morpholine)

~ 750 - 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Impact (EI)

m/z Interpretation

307/309
Molecular ion peak [M]⁺ (presence of Br isotope

pattern)

222 [M - SO₂ - H]⁺

206/208 [Br-C₆H₄-SO₂]⁺

155/157 [Br-C₆H₄]⁺

86 [Morpholine-CH₂]⁺

56 [C₃H₆N]⁺

Experimental Protocols
The following sections detail the proposed experimental protocols for the synthesis and

spectroscopic characterization of 4-(2-Bromophenylsulfonyl)morpholine.

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine
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This procedure is based on the general reaction of sulfonyl chlorides with secondary amines.

Materials:

2-Bromobenzenesulfonyl chloride

Morpholine

Triethylamine (or other suitable base)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous

DCM or THF.

Cool the solution to 0 °C in an ice bath.

Add morpholine (1.1 eq) dropwise to the stirred solution.

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer and wash sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain pure 4-(2-Bromophenylsulfonyl)morpholine.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

For ¹³C NMR, typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024

or more).

Infrared (IR) Spectroscopy:

Ensure the sample is dry.

For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its

simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a transparent disk.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):
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Introduce the sample into the mass spectrometer. For a volatile and thermally stable

compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (EI)

source is suitable. Direct infusion via a solids probe can also be used.

Acquire the mass spectrum in the EI mode, typically at 70 eV.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1

ratio) should be evident for bromine-containing fragments.

Diagrams
Synthesis Workflow
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Synthesis of 4-(2-Bromophenylsulfonyl)morpholine
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Caption: Synthetic workflow for 4-(2-Bromophenylsulfonyl)morpholine.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
4-(2-Bromophenylsulfonyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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